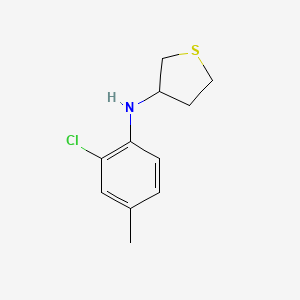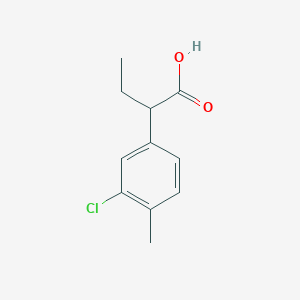
2-(3-Chloro-4-methylphenyl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Chloro-4-methylphenyl)butanoic acid: is an organic compound with the molecular formula C10H13ClO2 It is a derivative of butanoic acid, where the butanoic acid moiety is substituted with a 3-chloro-4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-4-methylphenyl)butanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-chloro-4-methylbenzene.
Friedel-Crafts Acylation: The 3-chloro-4-methylbenzene undergoes Friedel-Crafts acylation with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form 2-(3-chloro-4-methylphenyl)butanone.
Oxidation: The resulting ketone is then oxidized to the corresponding carboxylic acid using an oxidizing agent such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-4-methylphenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex carboxylic acids or derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The chlorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), ammonia (NH3)
Major Products
Oxidation: Formation of more complex carboxylic acids
Reduction: Formation of alcohols or aldehydes
Substitution: Formation of substituted aromatic compounds
Scientific Research Applications
2-(3-Chloro-4-methylphenyl)butanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-4-methylphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)butanoic acid
- 2-(3-Methylphenyl)butanoic acid
- 2-(3-Chloro-4-methoxyphenyl)butanoic acid
Uniqueness
2-(3-Chloro-4-methylphenyl)butanoic acid is unique due to the presence of both a chlorine atom and a methyl group on the aromatic ring, which can influence its reactivity and interactions with other molecules. This combination of substituents can lead to distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C11H13ClO2 |
|---|---|
Molecular Weight |
212.67 g/mol |
IUPAC Name |
2-(3-chloro-4-methylphenyl)butanoic acid |
InChI |
InChI=1S/C11H13ClO2/c1-3-9(11(13)14)8-5-4-7(2)10(12)6-8/h4-6,9H,3H2,1-2H3,(H,13,14) |
InChI Key |
DWNWJCULJBXWBG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC(=C(C=C1)C)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


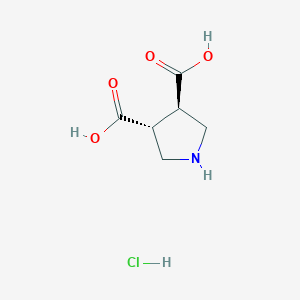
![2,6-Dimethoxy-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13293973.png)
![4-Fluoro-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline](/img/structure/B13293974.png)
amine](/img/structure/B13293976.png)
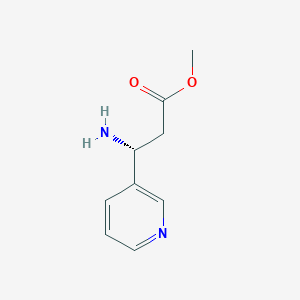
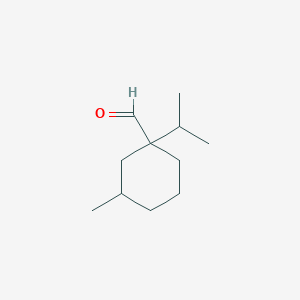
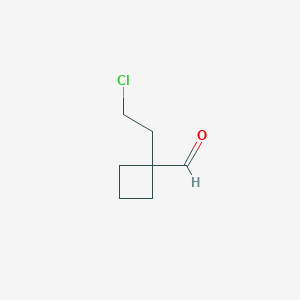

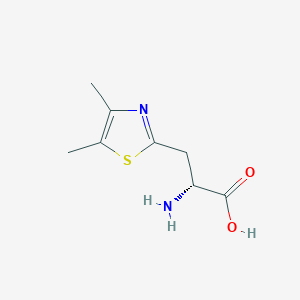
amine](/img/structure/B13293999.png)
![2-[(1,3-Thiazol-2-yl)methyl]-2H-1,2,3-triazol-4-amine](/img/structure/B13294021.png)
![2-[(Methylamino)methyl]pyrimidin-4-amine](/img/structure/B13294023.png)
![{5-[(Butylamino)methyl]furan-2-yl}methanol](/img/structure/B13294039.png)
